4-Methoxypiperidin-1-amine
Description
Properties
IUPAC Name |
4-methoxypiperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-9-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTVDDHKWCAWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598516 | |
| Record name | 4-Methoxypiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168272-98-8 | |
| Record name | 4-Methoxypiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxypiperidin 1 Amine and Its Core Scaffold
Strategies for Piperidine (B6355638) Ring Formation
Catalytic Hydrogenation and Reduction Approaches
Catalytic hydrogenation of pyridine (B92270) and its derivatives is a fundamental and widely used method for synthesizing the piperidine core. This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart, typically using hydrogen gas and a metal catalyst.
A variety of catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for this transformation. nih.gov Platinum oxide (PtO₂), also known as Adams' catalyst, is a particularly mild and effective catalyst for the hydrogenation of substituted pyridines. organic-chemistry.org Reactions are often conducted in acidic solvents like glacial acetic acid, which enhances the activity of the catalyst, allowing the process to occur at room temperature under hydrogen pressure. organic-chemistry.org For instance, the hydrogenation of various substituted pyridines using PtO₂ under 50-70 bar of H₂ pressure in glacial acetic acid affords the corresponding piperidine derivatives in good yields. organic-chemistry.org
Another common strategy involves the reduction of pyridine N-oxides. The use of ammonium (B1175870) formate (B1220265) with palladium on carbon (Pd/C) provides an efficient and mild method for reducing pyridine N-oxides directly to piperidines, avoiding harsh reagents. google.com
| Precursor | Catalyst/Reagents | Conditions | Product | Reference |
| Substituted Pyridines | PtO₂, H₂ | Glacial Acetic Acid, 50-70 bar, RT | Substituted Piperidines | organic-chemistry.org |
| Pyridine N-Oxides | Pd/C, HCOOH·NH₃ | - | Piperidines | google.com |
| Pyridines | 10% Rh/C, H₂ | Water, 5 atm, 80 °C | Piperidines | google.com |
| Pyridines | Borane-Ammonia, RuCl₃·xH₂O | - | Piperidines | google.com |
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions offer a powerful strategy for constructing the piperidine ring from acyclic precursors. These reactions involve the formation of a C-N or C-C bond within a single molecule to close the six-membered ring. researchgate.net The main challenge in this approach is achieving high stereo- and regioselectivity, which can often be addressed through the use of chiral ligands and catalysts. researchgate.net
One such method is the intramolecular reductive amination of a precursor containing both an amine and a carbonyl group (or a group that can be converted to one). This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which then undergoes reduction to yield the piperidine ring. scispace.com For example, a facile base-mediated intramolecular cyclization (Dieckmann reaction) of a suitable diester can provide a key piperidin-4-one intermediate, which can be further functionalized. acs.org
Other notable intramolecular cyclization strategies include:
Aza-Prins Cyclization: The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by Lewis acids like AlCl₃, provides trans-2-substituted-4-halopiperidines.
Hydroamination: Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates is effective for forming various cyclic amines, including piperidines. google.com Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. google.com
| Reaction Type | Precursor Type | Catalyst/Reagents | Key Feature | Reference |
| Reductive Amination | Keto-azide | - | Forms 2,3,6-trisubstituted piperidine skeleton | nih.gov |
| Dieckmann Cyclization | Acyclic diester | Base | Forms piperidin-4-one intermediate | acs.org |
| Aza-Prins Cyclization | N-tosyl homoallylamine | AlCl₃ | Yields trans-2-substituted-4-halopiperidines | |
| Au(I)-Catalyzed Hydroamination | N-allenyl carbamate | Au(I) complex | Forms piperidine ring from allene | google.com |
Radical-Mediated Amine Cyclization Techniques
Radical cyclizations provide a modern and versatile route to the piperidine scaffold under mild conditions. These methods typically involve the generation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular cyclization.
A prominent example is the Hofmann-Löffler reaction and its variants, where an N-centered radical is generated from an N-haloamine. wipo.intsigmaaldrich.com While this reaction classically favors the formation of five-membered pyrrolidines via 1,5-hydrogen atom transfer (HAT), recent modifications have enabled selective piperidine synthesis. An iodine-catalyzed C(sp³)–H amination under visible light can effectively alter the reaction pathway to favor a 1,6-HAT, leading to the formation of piperidines. wipo.intsigmaaldrich.com
Photoredox catalysis has also emerged as a powerful tool for radical cyclizations. Organic photoredox catalysts can be used to generate aryl radicals from linear aryl halide precursors. These radicals then undergo regioselective cyclization to form complex spirocyclic piperidines. nih.gov This method avoids the use of toxic reagents and precious metals. nih.gov
| Method | Catalyst/Initiator | Precursor Type | Key Mechanism | Reference |
| Iodine-Catalyzed C-H Amination | I₂, Visible Light | N-haloamine | 1,6-Hydrogen Atom Transfer | wipo.intsigmaaldrich.com |
| Photoredox Catalysis | Organic Photoredox Catalyst | Linear Aryl Halide | Aryl Radical Cyclization | nih.gov |
| Cobalt-Catalyzed Cyclization | Cobalt(II) Catalyst | Linear Amino-aldehyde | Radical Rebound vs. 1,5-H-transfer | researchgate.net |
| Copper-Catalyzed Radical Relay | Chiral Copper Catalyst | Acyclic Amine | Enantioselective δ C-H Cyanation | unc.edu |
Regioselective Introduction of the Methoxy (B1213986) Group at the 4-Position of the Piperidine Ring
A direct and efficient method for obtaining the 4-methoxypiperidine (B1585072) scaffold is through the catalytic hydrogenation of 4-methoxypyridine (B45360). google.comenamine.net This approach builds the desired functionalized ring in a single step from a readily available aromatic precursor. The hydrogenation can be carried out using catalysts like Raney Nickel under hydrogen pressure or through catalytic transfer hydrogenation methods.
Alternatively, the methoxy group can be introduced onto a pre-formed piperidine ring. One common method is the methylation of piperidin-4-ol. This nucleophilic substitution reaction is typically performed using a methylating agent, such as methyl iodide, in the presence of a strong base like sodium hydride.
More advanced strategies focus on the regioselective functionalization of piperidine derivatives. For example, copper ion-catalyzed coupling reactions of α-methoxylated β,γ-didehydropiperidines with various nucleophiles can lead to the selective introduction of substituents at the γ-position (C4). thieme.de Similarly, palladium-catalyzed reactions of N-protected 2,3-didehydro-4-acetoxypiperidines can also achieve regioselective substitution at the 4-position. rsc.org
Amination Reactions for the 1-Position of the Piperidine Ring
The final step in the synthesis of 4-methoxypiperidin-1-amine is the introduction of an amino group at the nitrogen atom of the piperidine ring. This N-amination transforms the secondary amine (4-methoxypiperidine) into a hydrazine (B178648) derivative.
A well-established method for the N-amination of secondary amines is the reaction with hydroxylamine-O-sulfonic acid (HOSA). This electrophilic aminating agent reacts with the nucleophilic piperidine nitrogen to form the N-N bond. The reaction is typically carried out by adding an aqueous solution of freshly prepared HOSA to an alkaline solution of the piperidine. researchgate.netnih.gov Careful control of the stoichiometry and temperature is crucial for achieving high conversion and yield. researchgate.net
Other electrophilic aminating reagents can also be employed:
O-(Diphenylphosphinyl)hydroxylamine (DPPH): This stable, solid reagent is effective for the N-amination of various primary and secondary amines after deprotonation with a base like sodium hydride. google.com
Oxaziridines: N-protected oxaziridines are stable and isolable reagents that can effectively aminate nitrogen nucleophiles. thieme.de
Metal-Catalyzed N-H Amination: Dirhodium(II) catalysts can facilitate N-N bond formation through the N-H amination of aliphatic amines with Rh(II)-nitrene species. acs.org
| Reagent | Substrate | Conditions | Product | Reference |
| Hydroxylamine-O-sulfonic acid (HOSA) | Piperidine | Aqueous alkaline solution | 1-Aminopiperidine | researchgate.netnih.gov |
| O-(Diphenylphosphinyl)hydroxylamine (DPPH) | Secondary Amine | Base (e.g., NaH) | N-Aminated Amine | google.com |
| N-protected Oxaziridines | Nitrogen Nucleophile | - | N-Aminated Product | thieme.de |
| Rh(II) cat./Nitrene precursor | Aliphatic Amine | - | Hydrazine derivative | acs.org |
Stereoselective Synthesis of Enantiopure this compound and its Derivatives
The synthesis of enantiopure piperidine derivatives is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. Achieving stereocontrol in the synthesis of this compound requires the introduction of chirality either during the ring-forming step or in a subsequent resolution step.
Several strategies have been developed for the asymmetric synthesis of substituted piperidines:
Ring Expansion of Chiral Precursors: A versatile method involves the regioselective nucleophilic ring opening of an aziridinium (B1262131) salt derived from an easily accessible chiral building block, such as prolinol. This irreversible ring expansion allows for the introduction of various substituents with excellent regio- and stereocontrol.
Asymmetric Hydrogenation: The hydrogenation of pyridine derivatives can be rendered enantioselective by using chiral catalysts. For example, iridium-catalyzed asymmetric hydrogenation is a known method for producing chiral piperidines.
Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful route to chiral amines. For instance, ω-transaminases can be used for the asymmetric synthesis of chiral aminopiperidines from the corresponding ketones in highly efficient continuous flow systems.
Radical-Mediated Asymmetric C-H Functionalization: Chiral copper catalysts can enable the enantioselective cyanation of acyclic amines at the δ C-H position. The resulting enantioenriched δ-amino nitriles can then be cyclized to form chiral piperidines. unc.edu
Applying these principles to the target molecule could involve, for example, the asymmetric hydrogenation of 4-methoxypyridine using a chiral catalyst to directly form an enantiomerically enriched 4-methoxypiperidine, which would then be N-aminated. Alternatively, a racemic mixture of 4-methoxypiperidine could be resolved using chiral acids before the final amination step.
Chemical Reactivity and Transformation Studies of 4 Methoxypiperidin 1 Amine
Reactivity of the Primary Amine Functionality of 4-Methoxypiperidin-1-amine
The exocyclic primary amine group is a primary site of reactivity due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic.
As a potent nucleophile, the primary amine of this compound is expected to readily participate in nucleophilic substitution and addition reactions. libretexts.orgsavemyexams.com In these reactions, the amine attacks electron-deficient centers (electrophiles) to form new carbon-nitrogen bonds. pressbooks.pub
Reaction with Alkyl Halides: The amine can react with alkyl halides in a nucleophilic substitution reaction, typically following an SN2 mechanism. libretexts.org This leads to the formation of a secondary amine. However, the resulting secondary amine is also nucleophilic and can react further with the alkyl halide, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salt products. libretexts.orgsavemyexams.comlumenlearning.com Controlling the stoichiometry, such as using a large excess of the primary amine, can favor the formation of the secondary amine. savemyexams.com
Reaction with Carbonyl Compounds: The primary amine can undergo nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This reaction typically forms an unstable carbinolamine intermediate, which then eliminates a molecule of water to form a stable imine (also known as a Schiff base). libretexts.org This reaction is reversible and often catalyzed by acid. libretexts.org
| Reaction Type | Electrophile | Reagent/Conditions | Expected Product |
| Nucleophilic Substitution | Alkyl Halide (R-X) | Base (optional) | Secondary Amine (R-NH-N(C5H9OCH3)) |
| Nucleophilic Addition | Aldehyde (R-CHO) or Ketone (R-CO-R') | Acid catalyst, pH ~5 | Imine (R-CH=N-N(C5H9OCH3)) or (R,R'-C=N-N(C5H9OCH3)) |
Alkylation and amidation are fundamental transformations for primary amines, providing pathways to more complex molecular architectures.
Alkylation: As mentioned, direct alkylation with alkyl halides can be difficult to control. lumenlearning.com Reductive amination offers a more controlled alternative for introducing alkyl groups. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine in situ, which is then reduced by a reducing agent like sodium borohydride (B1222165) to the corresponding secondary or tertiary amine.
Amidation: The primary amine readily reacts with carboxylic acid derivatives, such as acid chlorides or anhydrides, to form stable amide linkages. libretexts.orgdiva-portal.org This Schotten-Baumann reaction is a robust and widely used method for derivatizing amines. diva-portal.org Amide formation can also be achieved directly from carboxylic acids using coupling reagents that activate the carboxylic acid for nucleophilic attack by the amine. diva-portal.org Patent literature describes similar amide coupling reactions involving piperidine (B6355638) derivatives. google.com
| Reaction Type | Reagent | Conditions | Expected Product |
| Amidation | Acid Chloride (R-COCl) | Base (e.g., Triethylamine) | Amide (R-CO-NH-N(C5H9OCH3)) |
| Amidation | Carboxylic Acid (R-COOH) | Coupling Agent (e.g., EDC, HOAt) | Amide (R-CO-NH-N(C5H9OCH3)) |
| Alkylation (Direct) | Alkyl Halide (R-X) | Heat | Mixture of secondary, tertiary amines and quaternary salt |
| Alkylation (Reductive Amination) | Aldehyde/Ketone + Reducing Agent (e.g., NaBH4) | Methanol or other suitable solvent | Secondary or Tertiary Amine |
Transformations Involving the Methoxy (B1213986) Group at Position 4
The methoxy group is an ether linkage, which is generally stable but can be cleaved or transformed under specific conditions.
While the methoxy group itself is not easily oxidized, reactions classified as oxidations in related 4-methoxypiperidine (B1585072) systems often refer to the cleavage of the methyl-oxygen bond or reactions at the adjacent carbon. evitachem.com Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide have been noted in the context of oxidizing piperidine derivatives. evitachem.com Such reactions could potentially lead to the demethylation of the methoxy group to yield the corresponding 4-hydroxy derivative.
The methoxy (ether) group is generally resistant to reduction by common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). evitachem.comsmolecule.com These reagents are typically used to reduce other functional groups within a molecule, such as amides or ketones, while leaving the ether intact. evitachem.com Cleavage of the ether bond to form the corresponding alcohol (4-hydroxypiperidine derivative) typically requires harsh conditions, such as treatment with strong protic or Lewis acids (e.g., HBr, BBr₃).
| Reaction Type | Reagent/Conditions | Expected Product/Outcome |
| Oxidation | Strong oxidizing agents | Potential cleavage to 4-hydroxy derivative |
| Reduction | Standard reducing agents (e.g., LiAlH₄, NaBH₄) | Methoxy group is generally unreactive |
| Ether Cleavage | Strong acids (e.g., HBr, BBr₃) | 4-Hydroxypiperidin-1-amine |
Reactivity of the Piperidine Ring System of this compound
The saturated piperidine ring is a stable heterocyclic core. cymitquimica.com It is generally unreactive towards many reagents that target the functional groups attached to it. However, the ring can undergo specific transformations, particularly involving oxidation.
Oxidation of the piperidine ring can lead to the formation of piperidones (ketones within the ring system). Furthermore, electrochemical oxidation of N-protected piperidines can generate N-acyliminium ions. researchgate.netmdma.ch These reactive intermediates can then be trapped by nucleophiles, allowing for the introduction of substituents at the carbon atoms adjacent to the ring nitrogen (the α-position). researchgate.net While this specific reaction on this compound is not documented, it represents a potential pathway for functionalization of the piperidine ring in related systems.
Derivatization Strategies for Functionalization of this compound
The functionalization of this compound primarily revolves around the chemical reactivity of its terminal primary amine group (-NH₂). This group serves as a versatile nucleophilic handle for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives. Key derivatization strategies include acylation, sulfonylation, reductive amination, and alkylation, which are fundamental in fields like medicinal chemistry for constructing more complex molecular architectures. smolecule.comevitachem.com
Acylation and Amide Bond Formation
One of the most common derivatization methods for primary amines is acylation, which involves the reaction with an acylating agent to form a stable amide bond. iu.edu This transformation is widely used to introduce a vast range of functional groups onto the amine nitrogen.
Reaction with Acyl Halides and Anhydrides: this compound can readily react with acyl chlorides or anhydrides. These reactions are typically efficient and proceed under mild conditions, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl). researchgate.netresearchgate.net The use of anhydrides in an aqueous medium with a mild base such as sodium bicarbonate represents an environmentally benign approach to acylation. researchgate.net
Carboxylic Acid Coupling: Direct condensation with carboxylic acids is another prevalent method for amide formation. This reaction requires the use of coupling agents to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Lewis acids such as boric acid or titanium and zirconium compounds can also catalyze the direct amidation, sometimes requiring elevated temperatures. youtube.com
These acylation strategies allow for the introduction of various substituents, thereby modifying the parent molecule's physicochemical properties for specific applications, such as intermediates in drug synthesis. smolecule.com
Table 1: Representative Acylation Reactions of Primary Amines
| Acylating Agent | Amine Substrate | Catalyst/Conditions | Product Type | Yield Range | Reference(s) |
| Acetic Anhydride | Various Amines | NaHCO₃, Water, Room Temp | Acetamide | High | researchgate.net |
| Benzoyl Chloride | Polyamines | Methanol | Benzamide | N/A | researchgate.net |
| Carboxylic Acid | Various Amines | Boric Acid (1 mol%) | Amide | N/A | youtube.com |
| Carboxylic Acid | Various Amines | Hf(OTf)₄, Molecular Sieves | Amide | N/A | youtube.com |
Note: This table presents generalized data for the acylation of primary amines, which is directly applicable to this compound.
Reductive Amination
Reductive amination, also known as reductive alkylation, is a powerful and versatile method for forming carbon-nitrogen bonds and is a preferred route for synthesizing secondary and tertiary amines. masterorganicchemistry.comlibretexts.org This two-step, one-pot process involves the initial reaction of the primary amine of this compound with an aldehyde or a ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding alkylated amine. libretexts.org
A key advantage of reductive amination over direct alkylation with alkyl halides is the prevention of over-alkylation, leading to cleaner reactions and higher yields of the desired mono-alkylated product. masterorganicchemistry.com
A variety of reducing agents can be employed, with their choice depending on the specific substrates and desired selectivity.
Sodium cyanoborohydride (NaBH₃CN) is a classic reagent that is particularly effective because it is mild enough to selectively reduce the protonated iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comlibretexts.org
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another widely used, mild, and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or specialized iron or iridium complexes with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like formic acid or ammonium formate), offers a greener alternative. d-nb.infoorganic-chemistry.org
This strategy allows for the systematic installation of a wide range of alkyl and aryl-alkyl groups onto the amine nitrogen of this compound.
Table 2: Reductive Amination of Amines with Carbonyl Compounds
| Amine | Carbonyl Compound | Reducing Agent/Catalyst | Product Type | Reference(s) |
| Primary Amine | Aldehyde (e.g., Formaldehyde) | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine | masterorganicchemistry.com |
| Primary Amine | Ketone (e.g., Acetone) | NaBH₃CN or NaBH(OAc)₃ | Secondary Amine | masterorganicchemistry.com |
| Primary Amine | Various Ketones/Aldehydes | Fe Catalyst, H₂, Aqueous NH₃ | Primary Amine | d-nb.info |
| Primary Amine | Ketone | CpIr complex, Ammonium Formate (B1220265) | Primary Amine* | organic-chemistry.org |
*Note: These references describe the synthesis of primary amines from carbonyls and ammonia, but the catalytic systems are also applicable to the synthesis of secondary amines starting from a primary amine.
Other Derivatization Reactions
N-Alkylation: While reductive amination is often preferred, direct N-alkylation with alkyl halides is a possible, though sometimes difficult to control, derivatization method. masterorganicchemistry.com The reaction involves the nucleophilic attack of the amine on the alkyl halide. A significant drawback is the potential for multiple alkylations, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com
Substitution Reactions: The core piperidine structure can also be part of broader molecular syntheses where it is coupled to other heterocyclic systems, for instance, via nucleophilic substitution reactions on activated rings. smolecule.comnih.gov For example, derivatives have been synthesized where the 4-methoxypiperidinyl moiety is attached to a quinazoline (B50416) or pyrimidine (B1678525) core. nih.govchemrxiv.org
Advanced Spectroscopic and Structural Elucidation of 4 Methoxypiperidin 1 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Methoxypiperidin-1-amine, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provide critical information for its structural assignment.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of protons in the molecule. The piperidine (B6355638) ring protons at the C2/C6 and C3/C5 positions typically appear as complex multiplets in the aliphatic region. The proton at C4, being attached to the carbon bearing the methoxy (B1213986) group, would resonate at a downfield-shifted position compared to other ring protons. The methoxy group protons would appear as a sharp singlet, and the protons of the N-amine group (N-NH₂) would likely present as a broad, exchangeable singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the piperidine ring (C2/C6 and C3/C5) will resonate in the aliphatic region. The C4 carbon, being attached to an electronegative oxygen atom, will be shifted downfield. The methoxy carbon will also have a characteristic shift, typically around 55-60 ppm.
While specific experimental data for this compound is not widely published, predicted chemical shifts can be inferred from data on analogous structures like 1-(4-Iodobenzyl)-4-methoxypiperidine and other substituted piperidines.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2, H6 | 2.70–2.85 (m) | ~50-55 |
| H3, H5 | 1.75–1.90 (m) | ~30-35 |
| H4 | 3.30–3.40 (m) | ~75-80 |
| -OCH₃ | ~3.35 (s) | ~55-58 |
| -NH₂ | Broad singlet, variable | N/A |
Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. (m = multiplet, s = singlet).
Two-dimensional (2D) NMR experiments are essential for confirming the precise connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show correlations between the H4 proton and the protons at H3/H5, and between the H3/H5 protons and the H2/H6 protons, confirming the piperidine ring structure.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This allows for unambiguous assignment of the ¹³C signals based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two or three bonds away. This is useful for identifying quaternary carbons and confirming the placement of substituents. For example, a correlation between the methoxy protons (-OCH₃) and the C4 carbon would confirm the position of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It is particularly useful for determining the stereochemistry, such as the axial or equatorial orientation of substituents on the piperidine ring.
These multidimensional techniques, when used in combination, allow for a complete and unambiguous structural and conformational assignment of the molecule. nist.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound based on its fragmentation pattern. The molecular formula of this compound is C₆H₁₄N₂O, giving it a molecular weight of approximately 130.19 g/mol .
As an amine, it follows the nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 130. The fragmentation of N-aminopiperidines is well-documented and typically involves α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. chemicalbook.comlibretexts.org For this compound, a primary fragmentation pathway would be the loss of the amino group (-NH₂) or cleavage of the piperidine ring. The presence of the methoxy group offers additional fragmentation pathways.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 130 | [C₆H₁₄N₂O]⁺ | Molecular Ion (M⁺) |
| 115 | [C₆H₁₃NO]⁺ | Loss of •NH₂ radical |
| 99 | [C₅H₉NO]⁺ | Loss of •OCH₃ radical |
| 84 | [C₅H₁₀N]⁺ | α-cleavage, loss of methoxy and amino groups related fragments |
| 71 | [C₄H₇O]⁺ | Cleavage of the piperidine ring |
Data inferred from fragmentation patterns of similar amines and piperidine derivatives. libretexts.orgchemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its primary amine, ether, and alkane functionalities.
N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. rsc.org
C-O Stretching: The strong C-O stretching vibration of the ether linkage is expected to appear in the 1050-1150 cm⁻¹ region.
C-H Stretching: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
N-H Bending: The N-H bending (scissoring) vibration for a primary amine typically appears in the 1550-1650 cm⁻¹ range. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 2850 - 2960 | C-H Stretch | Alkane (Piperidine Ring) |
| 1550 - 1650 | N-H Bend (Scissoring) | Primary Amine |
| 1050 - 1150 | C-O Stretch | Ether |
Data based on characteristic IR frequencies for functional groups. rsc.orgiucr.org
X-ray Crystallography of this compound Derivatives
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters. While a crystal structure for this compound itself may not be available, analysis of its derivatives provides invaluable structural insight.
For instance, X-ray diffraction studies on derivatives of N-aminopiperidines have confirmed the chair conformation of the piperidine ring and the specific orientations of substituents. nih.govias.ac.in In a crystal structure of a derivative, one could determine whether the methoxy and N-amino groups adopt axial or equatorial positions, providing empirical evidence to support or refute theoretical conformational predictions. nih.gov The formation of intermolecular hydrogen bonds, particularly involving the N-H protons of the amino group and the ether oxygen, would also be clearly elucidated, explaining the packing of molecules in the crystal lattice. ias.ac.in
Conformational Analysis and Stereochemical Characterization
The piperidine ring in this compound is expected to adopt a stable chair conformation to minimize steric and torsional strain, similar to cyclohexane. The substituents—the methoxy group at C4 and the amino group at N1—can occupy either axial or equatorial positions.
Generally, bulky substituents on a six-membered ring prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions. rsc.org For the 4-methoxy group, there is a strong preference for the equatorial position. The conformational preference of the N-amino group is more complex. While the N-H hydrogen in piperidine itself shows a slight preference for the equatorial position, the conformational equilibrium of an N-amino group can be influenced by electronic effects and the potential for intramolecular hydrogen bonding. However, in the absence of overriding interactions, an equatorial orientation for the amino group is generally predicted to be more stable.
Therefore, the most stable conformer of this compound is predicted to be the chair form with both the 4-methoxy group and the 1-amino group in equatorial positions. This minimizes steric hindrance and leads to the most thermodynamically stable structure.
Computational Chemistry and Molecular Modeling of 4 Methoxypiperidin 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. unipd.it These methods, rooted in the principles of quantum mechanics, can predict a variety of molecular characteristics, including electronic structure, charge distribution, and reactivity. unipd.itnipponsteel.com By solving approximations of the Schrödinger equation, researchers can obtain valuable data on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry. rjmseer.com
For 4-Methoxypiperidin-1-amine, these calculations can reveal the electron density distribution across the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the nitrogen atoms of the piperidine (B6355638) ring and the primary amine, as well as the oxygen atom of the methoxy (B1213986) group, are expected to be regions of high electron density, making them potential sites for electrophilic attack or hydrogen bonding.
Furthermore, quantum chemical calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also provide insights into the regioselectivity of chemical reactions.
Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| Atomic Charges | N (amine): -0.4, N (ring): -0.3, O: -0.5 (arbitrary units) | Indicates potential sites for electrophilic attack and hydrogen bonding. |
| HOMO Energy | -6.5 eV (hypothetical) | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | 2.1 eV (hypothetical) | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 8.6 eV (hypothetical) | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.3 D (hypothetical) | Reflects the overall polarity of the molecule. |
Note: The values in this table are hypothetical and would need to be determined by specific quantum chemical calculations (e.g., using Density Functional Theory with a suitable basis set).
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide information on a static molecular structure, molecular dynamics (MD) simulations offer a dynamic perspective. plos.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. plos.orgbiorxiv.org This allows for the exploration of the conformational landscape of this compound, revealing the different shapes the molecule can adopt and the energetic barriers between these conformations. plos.org
Table 2: Key Parameters from Molecular Dynamics Simulations of this compound
| Parameter | Description | Insights Gained |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Provides information on the stability and convergence of the simulation. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms around their average positions. | Highlights flexible regions of the molecule, such as the amino and methoxy substituents. |
| Radius of Gyration (Rg) | A measure of the compactness of the molecule. | Changes in Rg can indicate conformational changes, such as ring flipping. |
| Dihedral Angle Analysis | Tracks the rotation around specific bonds, such as those in the piperidine ring. | Allows for the identification and quantification of different ring conformers. |
Molecular Docking Studies with Biological Macromolecules Involving this compound Motifs
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. academie-sciences.fr In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a protein. nih.govnih.gov This information can provide valuable insights into the potential biological targets of the molecule and the key interactions that stabilize the ligand-protein complex. nih.govdovepress.com
Studies on related piperidine derivatives have shown that this scaffold can interact with a variety of biological targets. nih.gov For instance, piperidin-4-imine derivatives have been investigated as potential antitubercular agents, with molecular docking studies revealing key interactions with the target enzyme. nih.gov Similarly, docking studies have been employed to understand the binding of 4-phthalimidobenzenesulfonamide derivatives to acetylcholinesterase and butyrylcholinesterase. nih.gov
For a hypothetical docking study of a this compound derivative, the methoxy group could act as a hydrogen bond acceptor, while the amine group could act as a hydrogen bond donor. The piperidine ring itself can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket of a target protein. The results of such a study would be a ranked list of possible binding poses, scored based on their predicted binding affinity. academie-sciences.fr
Table 3: Hypothetical Molecular Docking Results for a this compound Derivative
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase X | -8.5 | Asp145, Lys72 | Hydrogen bond, Salt bridge |
| GPCR Y | -7.9 | Phe258, Trp101 | Hydrophobic, Pi-stacking |
| Protease Z | -9.2 | Ser195, Gly193 | Hydrogen bond, van der Waals |
Note: This table presents hypothetical data to illustrate the output of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Libraries
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacademicjournals.org By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. academicjournals.orgmdpi.com
To build a QSAR model for a library of this compound derivatives, one would first need a dataset of compounds with experimentally measured biological activity (e.g., IC50 values). nih.gov For each compound, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area).
Using statistical methods such as multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. nih.govbiointerfaceresearch.com A robust QSAR model should not only have good statistical parameters for the training set but also demonstrate good predictive power for an external test set of compounds. academicjournals.org The interpretation of the selected descriptors in the final model can provide insights into the structural features that are important for activity. mdpi.com
Table 4: Essential Components of a QSAR Study for this compound Derivatives
| Component | Description | Example |
| Dataset | A collection of compounds with known chemical structures and biological activities. | A series of this compound analogs and their measured inhibitory concentrations against a specific enzyme. |
| Molecular Descriptors | Numerical representations of the chemical and physical properties of the molecules. | Constitutional, topological, geometrical, and electronic descriptors. |
| Statistical Method | An algorithm used to build the mathematical model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). |
| Model Validation | A process to assess the robustness and predictive ability of the model. | Internal validation (cross-validation) and external validation using a test set. academicjournals.org |
Free Energy Perturbation (FEP) Calculations for Ligand Binding Affinities
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of ligands to a common receptor. nih.govschrodinger.com This technique is based on statistical mechanics and molecular dynamics simulations, providing a more accurate prediction of binding affinity compared to scoring functions used in molecular docking. nih.govcresset-group.com FEP calculations are particularly useful in lead optimization, where small modifications are made to a lead compound to improve its potency. cresset-group.com
The core idea of FEP is to computationally "mutate" one ligand into another in a non-physical, alchemical transformation. escholarship.org This transformation is carried out both in the solvated state and when the ligand is bound to the protein. The difference in the free energy change between these two transformations corresponds to the relative binding free energy of the two ligands. nih.gov
For a series of this compound derivatives, FEP calculations could be used to predict how modifications to the substituent on the amine or changes to the methoxy group would affect the binding affinity to a specific target. The results of these calculations can guide the design of more potent analogs. While computationally expensive, the accuracy of FEP calculations can significantly reduce the number of compounds that need to be synthesized and tested experimentally. cresset-group.comescholarship.org
Table 5: Key Aspects of a Free Energy Perturbation (FEP) Study
| Aspect | Description | Relevance to this compound Derivatives |
| Thermodynamic Cycle | A theoretical framework that relates the relative binding free energy to the free energies of alchemical transformations. | Allows for the calculation of ΔΔG_binding between two derivatives. |
| Alchemical Transformation | A non-physical process where one molecule is gradually transformed into another. | Used to compute the free energy difference between two states. |
| Molecular Dynamics Simulations | Used to sample the conformational space of the system at different stages of the alchemical transformation. | Ensures that the calculated free energy is averaged over relevant molecular conformations. |
| Relative Binding Free Energy (ΔΔG_binding) | The final output of the calculation, representing the difference in binding affinity between two ligands. | Provides a quantitative prediction of the effect of a chemical modification on potency. |
Applications of 4 Methoxypiperidin 1 Amine and Its Derivatives in Medicinal Chemistry and Drug Discovery
Role as a Privileged Scaffold and Pharmacophore in Drug Design
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. mdpi.comnih.govdntb.gov.ua The 4-methoxypiperidine (B1585072) moiety has demonstrated characteristics of a privileged scaffold. Its structural features, including the piperidine (B6355638) ring, the methoxy (B1213986) group, and the primary amine, provide a three-dimensional arrangement that can be readily modified to interact with a variety of biological receptors and enzymes.
The piperidine ring offers a conformationally flexible yet stable core, while the methoxy group can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic stability. The amine group serves as a key interaction point, often forming crucial hydrogen bonds or salt bridges with target proteins. nih.gov This combination of features allows for the generation of diverse chemical libraries with a wide range of pharmacological activities. nih.govresearchgate.net The utility of the 4-aminopiperidine scaffold, a closely related structure, has been highlighted in the development of inhibitors for hepatitis C virus assembly and for the epigenetic target SMYD3. nih.govnih.gov
Development of Novel Therapeutic Agents Incorporating the 4-Methoxypiperidin-1-yl Moiety
The versatile nature of the 4-methoxypiperidin-1-yl moiety is evident in its incorporation into a variety of therapeutic agents targeting different diseases.
Antagonism of the adenosine A2A receptor has shown significant promise as a non-dopaminergic strategy for treating Parkinson's disease. idrblab.orgnih.govnih.gov Research has focused on developing selective A2A receptor antagonists to alleviate motor symptoms and potentially slow disease progression. nih.gov The 4-methoxypiperidin-1-yl moiety has been incorporated into novel chemical scaffolds to achieve high binding affinity and selectivity for the A2A receptor. nih.gov
For instance, optimization of a 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine scaffold led to the identification of potent adenosine A2A receptor antagonists. nih.gov These compounds demonstrated excellent efficacy in preclinical models of Parkinson's disease, such as the haloperidol-induced catalepsy model. nih.gov The inclusion of the 4-methoxypiperidin-1-yl group was often a key structural feature contributing to the desired pharmacological profile.
| Compound ID | Target | Indication | Key Findings |
| Not specified | Adenosine A2A Receptor | Parkinson's Disease | Demonstrated excellent efficacy in the haloperidol-induced catalepsy model. nih.gov |
| Compound 84 | Adenosine A2A Receptor | Parkinson's Disease | Showed significant improvement in anti-PD efficacy in the HIC rat model. idrblab.org |
| Istradefylline | Adenosine A2A Receptor | Parkinson's Disease | A selective A2A antagonist investigated in clinical trials for Parkinson's disease. nih.gov |
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, particularly for non-small-cell lung cancer (NSCLC). chemrxiv.orgnih.govnih.gov The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers. The 4-methoxypiperidin-1-yl moiety has been utilized in the design of novel EGFR inhibitors.
A notable example is the identification of imidazo[3.2-b]pyrazole derivatives as reversible inhibitors of EGFR mutations, including the challenging T790M and C797S resistance mutations. chemrxiv.org In these compounds, the 2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine motif was kept constant during the optimization process, highlighting its importance for target engagement. chemrxiv.org These next-generation inhibitors aim to overcome the resistance mechanisms that limit the efficacy of earlier EGFR TKIs. chemrxiv.orgnih.gov
| Compound Class | Target | Indication | Key Findings |
| Imidazo[3.2-b]pyrazole derivatives | EGFR (including T790M/C797S mutants) | Non-Small-Cell Lung Cancer | Identified as reversible inhibitors of resistant EGFR mutations. chemrxiv.org |
| Fused Pyrimidine (B1678525) Derivatives | EGFR | Cancer | Pyrimidine-based compounds are effective EGFR inhibitors. nih.gov |
| 4-thiophenyl-pyrazole, pyridine (B92270), and pyrimidine derivatives | EGFR and VEGFR-2 | Cancer | Designed as potential dual inhibitors. nih.gov |
Histone lysine methyltransferases (HKMTs) are key enzymes in epigenetic regulation and have emerged as promising targets for cancer therapy. frontiersin.org The 4-methoxypiperidin-1-amine scaffold has been explored in the development of HKMT inhibitors. For example, a 4-aminopiperidine derivative was instrumental in the design of a site-specific covalent inhibitor of SMYD3, a lysine methyltransferase implicated in various cancers. nih.gov While not identical, this highlights the utility of the core piperidine structure in targeting this class of enzymes. Research in this area is ongoing, with the goal of developing selective and potent inhibitors for clinical use.
| Compound Class | Target | Indication | Key Findings |
| 4-aminopiperidine derivatives | SMYD3 | Cancer | Led to the development of a site-specific covalent inhibitor. nih.gov |
| Diazepinyl-quinazolinamine derivatives | G9a | Cancer | A non-SAM analog-based HMTase inhibitor. |
The rising prevalence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel antitubercular agents with new mechanisms of action. nih.govmdpi.comnih.gov The this compound scaffold has been investigated for its potential in this area. While direct examples are not extensively documented in the provided context, related nitrogen-containing heterocyclic scaffolds, such as imidazo[4,5-b]pyridine derivatives, have shown potent antitubercular activity. nih.gov The structural features of this compound make it an attractive building block for the synthesis of new compounds with potential activity against Mycobacterium tuberculosis.
| Compound Class | Target | Indication | Key Findings |
| Imidazo[4,5-b]pyridine derivatives | Not specified | Tuberculosis | Identified as potent antitubercular agents. nih.gov |
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Mycobacterium tuberculosis | Tuberculosis | Showed promising anti-TB activity against H37Rv and MDR strains. mdpi.com |
In addition to its role in specific targeted therapies, the 4-methoxypiperidin-1-yl moiety has been explored in broader anti-cancer research and in strategies to overcome multidrug resistance (MDR). nih.govnih.gov MDR is a major obstacle in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein. nih.gov
Novel asymmetrical 1,4-dihydropyridines incorporating various substituents have been synthesized and evaluated for their ability to reverse MDR. nih.gov Some of these compounds showed promising MDR reversal activity with low calcium channel blocking effects, a common side effect of this class of compounds. nih.gov The structural diversity offered by scaffolds like this compound is valuable in the search for effective and safe MDR reversal agents. nih.gov
| Compound Class | Application | Key Findings |
| Asymmetrical 1,4-dihydropyridines | Multidrug Resistance Reversal | Showed promising MDR reversal and antitumoral activities with low calcium channel blocking effects. nih.gov |
| Flavonoids | Multidrug Resistance Reversal | Natural products that can overcome MDR through various mechanisms. nih.gov |
| 1,2,4-triazine sulfonamide derivatives | Anti-Cancer | Demonstrated pro-apoptotic potential in colon cancer cells. mdpi.commdpi.com |
Modulators of Serotonergic Systems (e.g., in Cisapride-related structures)
The this compound moiety is a key structural feature in compounds designed to modulate serotonergic systems, most notably in analogues related to Cisapride. Cisapride is known to be a serotonin 5-HT4 receptor agonist, and its prokinetic gastrointestinal effects are attributed to this mechanism of action. nih.gov The structure of Cisapride features a substituted piperidinyl benzamide, where the piperidine ring is crucial for its pharmacological activity. nih.gov Specifically, Cisapride is the amide formed from the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine. nih.gov This highlights the direct incorporation of a derivative of this compound within its structure.
The serotonergic activity of compounds is influenced by the substituents on the piperidine ring. nih.gov In the context of Cisapride and its analogues, the 4-amino group and the 3-methoxy group on the piperidine ring are critical for its interaction with the 5-HT4 receptor. nih.govgoogle.com The development of Cisapride analogues has been an area of interest to improve efficacy and reduce side effects, and these efforts often involve modifications of the 4-methoxypiperidine core. researchgate.net Research has shown that even small changes to this central scaffold can significantly impact the affinity and selectivity for different serotonin receptor subtypes. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives
Impact of Substituent Modifications on Biological Activity and Selectivity
The biological activity and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on both the piperidine ring and the aromatic moieties attached to it. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions can lead to significant changes in pharmacological profiles.
The following table summarizes the impact of substituent modifications on the biological activity of piperidine derivatives from various studies, which can be extrapolated to the this compound scaffold.
| Scaffold | Position of Modification | Type of Substituent | Impact on Biological Activity |
| 4-Anilidopiperidine | N-phenethyl group replacement | Aromatic ring-containing amino acids | Varied but selective binding affinities at the µ-opioid receptor over the δ-opioid receptor. |
| 4-Anilidopiperidine | 4-position on substituted phenyl ring | Various | Did not significantly affect binding affinities for µ and δ opioid receptors. |
| 4-Aminopiperidine | 4-amino group | N-alkyl chains of varying lengths | Longer alkyl chains (e.g., N-dodecyl) led to high antifungal activity. mdpi.com |
| 4-Aminopiperidine | Piperidine nitrogen | Benzyl and phenylethyl | Resulted in high antifungal activity when combined with appropriate N-alkyl substituents at the 4-amino group. mdpi.com |
Stereochemical Influences on Receptor Binding and Efficacy
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, and this is particularly true for derivatives of this compound. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy at a receptor.
A prominent example is Cisapride, which has a cis-stereochemistry between the substituents at the 3 and 4 positions of the piperidine ring. google.com This specific stereoisomer is crucial for its biological activity. The synthesis of Cisapride often involves stereoselective steps to ensure the desired cis configuration, thereby avoiding the difficult separation of cis and trans isomers later in the process. google.com The systematic chemical name for Cisapride, cis-4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinyl]-2-methoxybenzamide, explicitly denotes this important stereochemical feature. google.com
The importance of stereochemistry is a general principle in drug design. Different enantiomers or diastereomers of a compound can exhibit vastly different pharmacological activities, with one isomer being active while the other is inactive or even produces undesirable side effects. Therefore, the control of stereochemistry is a critical aspect in the development of drugs based on the this compound scaffold to ensure optimal interaction with the target receptor and to maximize therapeutic efficacy.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations in Drug Lead Optimization
The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties is a critical step in the development of drug candidates from lead compounds containing the this compound scaffold. PK describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while PD describes how the drug affects the body.
Studies on related compounds, such as 4-aminopyridine, provide insights into the potential PK/PD profiles of this compound derivatives. For instance, 4-aminopyridine has been shown to have a terminal elimination half-life of approximately 125 minutes in dogs, with a significant portion of the drug being excreted in the urine. nih.gov Its duration of action was found to be longer than its elimination half-life, a key consideration for dosing regimens. nih.gov In another study in guinea pigs, the elimination half-life of 4-aminopyridine was around 65-71 minutes. nih.gov
The table below presents pharmacokinetic parameters for 4-aminopyridine from a study in anesthetized dogs, which can serve as a reference for the types of parameters evaluated for related piperidine derivatives.
| Pharmacokinetic Parameter | Value (Mean +/- S.D.) |
| Volume of central compartment | 412 +/- 352 ml/kg |
| Volume of distribution at steady state | 2517 +/- 363 ml/kg |
| Terminal elimination half-life | 125 +/- 23 min |
| Total clearance | 21 +/- 4 ml/kg/min |
| Percentage of dose recovered in urine (10 hr) | 60 +/- 9% |
Data from a study in anesthetized dogs. nih.gov
During lead optimization, modifications to the this compound structure are made to improve properties such as oral bioavailability, metabolic stability, and duration of action. The goal is to achieve a PK/PD profile that results in a safe and effective drug. This involves a continuous cycle of designing, synthesizing, and testing new analogues to find a balance between potency at the target and favorable pharmacokinetic properties. oreilly.com
Drug-Likeness and Lead Optimization Strategies for this compound Analogues
The concepts of "drug-likeness" and "lead-likeness" are crucial in the early stages of drug discovery to guide the selection and optimization of compounds that are more likely to become successful drugs. researchgate.net Drug-likeness refers to the resemblance of a compound to existing drugs based on its physicochemical properties, while lead-likeness describes a compound that is a good starting point for chemical optimization. researchgate.net
For analogues of this compound, lead optimization strategies focus on improving several key parameters to enhance their drug-like properties. These strategies often involve:
Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design modifications that improve binding affinity and selectivity. nih.gov
Modification of Physicochemical Properties: Adjusting properties like lipophilicity (logP), molecular weight, and polar surface area to improve absorption, distribution, metabolism, and excretion (ADME) profiles.
Iterative Synthesis and Screening: A "closed-loop" approach where new analogues are rapidly synthesized and tested, with the data from each cycle informing the design of the next generation of compounds. oreilly.com
The following table outlines key properties often considered during lead optimization and their general target ranges for drug-like compounds.
| Property | General Target Range for Oral Drugs |
| Molecular Weight (MW) | < 500 Da |
| LogP (lipophilicity) | < 5 |
| Hydrogen Bond Donors | < 5 |
| Hydrogen Bond Acceptors | < 10 |
These guidelines, often referred to as Lipinski's Rule of Five, help in the design of new this compound analogues with improved oral bioavailability. The ultimate goal of lead optimization is to identify a clinical candidate that possesses a balance of potent biological activity, selectivity, and favorable drug-like properties. oreilly.comnih.gov
Applications of 4 Methoxypiperidin 1 Amine in Chemical Biology and Materials Science
Utilization as a Protecting Group in Oligonucleotide Synthesis
The chemical synthesis of RNA and its analogs is a cornerstone of modern biotechnology and biomedical research. A key challenge in this process is the protection of the 2'-hydroxyl group of the ribonucleoside monomers to prevent unwanted side reactions during the automated synthesis cycle. Derivatives of 4-Methoxypiperidin-1-amine have given rise to highly effective protecting groups that address this challenge.
Application in RNA and Oligoribonucleotide Synthesis (e.g., FPMP, CTMP groups)
Two of the most prominent protecting groups derived from this compound are the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) groups. researchgate.netnih.gov These acetal-based groups are employed to protect the 2'-hydroxyl function of ribonucleosides during solid-phase oligonucleotide synthesis. researchgate.net The Fpmp group, in particular, has been demonstrated to be a suitable 2'-protecting group even for the synthesis of acid-sensitive RNA sequences. enamine.netyoutube.com
The use of these protecting groups is compatible with the widely used phosphoramidite (B1245037) method for oligonucleotide synthesis. nih.gov The synthesis of the necessary building blocks involves attaching the Fpmp or Ctmp group to the 2'-hydroxyl of the nucleoside, followed by the introduction of a dimethoxytrityl (DMTr) group at the 5'-position and a phosphoramidite moiety at the 3'-position. enamine.net
| Protecting Group | Full Name | Key Features | Primary Application |
|---|---|---|---|
| FPMP | 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl | Stable to acidic conditions used for detritylation; removable under mild acidic conditions (pH 2-3). nih.govenamine.net | 2'-hydroxyl protection in RNA synthesis. nih.gov |
| CTMP | 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl | Similar stability profile to FPMP; used in conjunction with the H-phosphonate approach. researchgate.net | 2'-hydroxyl protection in oligoribonucleotide synthesis. researchgate.net |
Mechanisms of Stability and Cleavage of Derived Protecting Groups
The stability of the Fpmp and Ctmp protecting groups under the acidic conditions required for the removal of the 5'-DMTr group during each cycle of oligonucleotide synthesis is a critical feature. nih.gov This differential stability allows for the selective deprotection of the 5'-hydroxyl for chain elongation while the 2'-hydroxyl remains protected.
The removal of the Fpmp and Ctmp groups is typically achieved at the end of the synthesis using mild aqueous acid at a pH of 2 to 3. enamine.netyoutube.com This cleavage is an acid-catalyzed hydrolysis of the acetal (B89532) linkage. The rate of this hydrolysis can be influenced by the specific RNA sequence. For instance, oligouridylic acids are more sensitive to acidic conditions, necessitating the final deprotection to be carried out at a pH above 3 to prevent cleavage and migration of the internucleotide linkages. enamine.netyoutube.com Despite this, the Fpmp group can be almost completely removed from average partially-protected oligoribonucleotides within 24 hours at pH 3 and 25°C. enamine.netyoutube.com
Synthesis of Modified Oligonucleotides for Biochemical and Biophysical Studies
The Fpmp protecting group has been instrumental in the synthesis of modified oligonucleotides, which are invaluable tools for biochemical and biophysical studies. For example, it has been used in the synthesis of oligoribonucleotides containing selected 2'-O-methylation. enamine.netresearchgate.net These modified RNAs are important for studying RNA structure, function, and metabolism.
The synthesis of these modified oligonucleotides is achieved by using the corresponding 2'-O-Fpmp protected ribonucleoside phosphoramidites in an automated DNA/RNA synthesizer. enamine.net The bulky nature of the 2'-O-Fpmp group can cause steric hindrance, which may necessitate the use of a more potent activator, such as 5-(4-nitrophenyl)-1H-tetrazole, to ensure high coupling efficiency. researchgate.net The stability of the Fpmp group to ammonolysis is an added advantage, as it allows the 2'-protected RNA sequences to be completely stable to endonuclease attack, enabling their isolation and purification.
Role as a Building Block for Complex Molecular Architectures and Advanced Materials
While the derivatives of this compound have well-established applications in oligonucleotide synthesis, its role as a direct building block for creating complex molecular architectures and advanced materials is an emerging area. The inherent structural features of the 4-methoxypiperidine (B1585072) core, including its cyclic nature and the presence of both ether and amine functionalities, suggest its potential for incorporation into larger, functional molecules.
Conclusion and Future Research Directions for 4 Methoxypiperidin 1 Amine
Summary of Current Academic Understanding
A thorough review of scientific databases and academic journals reveals a significant void in the literature concerning 4-Methoxypiperidin-1-amine. There are no readily available, peer-reviewed studies detailing its synthesis, chemical properties, or potential applications. While numerous piperidine (B6355638) derivatives with methoxy (B1213986) and amino groups at various positions are extensively documented, the specific isomeric configuration of this compound has not been the subject of focused research.
The existence of a structurally related isomer, 1-methoxypiperidin-4-amine (B2425782) (CAS Number 1427275-07-7), is noted in chemical supplier databases. However, this compound, where the methoxy group is attached to the ring nitrogen and the amine group to the C4 position, is fundamentally different from the requested molecule. The distinct placement of the N-amino group in this compound would confer unique electronic and steric properties, suggesting that its reactivity and biological profile cannot be extrapolated from its isomers.
Identification of Key Research Gaps and Challenges
The absence of information on this compound presents a clear and substantial research gap. The primary challenges and unanswered questions include:
Synthesis: There are no established synthetic routes for this compound. While general methods for the N-amination of secondary amines exist, their applicability to the 4-methoxypiperidine (B1585072) scaffold has not been explored. Potential challenges could include the stability of the N-amino group and the potential for side reactions.
Characterization: Without a synthesized sample, the fundamental chemical and physical properties of this compound remain unknown. Spectroscopic data (NMR, IR, Mass Spectrometry) and physical constants (melting point, boiling point, solubility) are completely absent from the scientific record.
Reactivity and Mechanistic Studies: The chemical behavior of the N-amino-4-methoxypiperidine system is unexplored. Understanding how the electron-donating methoxy group at the C4 position influences the nucleophilicity and reactivity of the N-amino group is a key area for mechanistic investigation.
Biological Activity and Applications: There is no data on the potential biological effects or applications of this compound. Given the prevalence of piperidine derivatives in drug discovery, exploring the pharmacological profile of this specific isomer is a significant untapped area of research.
Promising Avenues for Future Synthetic, Mechanistic, and Application-Driven Research
The dearth of information on this compound also represents a significant opportunity for original research. Future investigations could be directed along several promising avenues:
Synthetic Research:
Development of Novel Synthetic Pathways: The primary focus should be on the development and optimization of a reliable synthetic route to this compound. This could involve the direct N-amination of 4-methoxypiperidine using reagents such as hydroxylamine-O-sulfonic acid or chloramine.
Exploration of Precursor Synthesis: Research into efficient syntheses of the 4-methoxypiperidine precursor would also be valuable.
Mechanistic Research:
Investigation of Conformational Analysis: Studies on the conformational preferences of the piperidine ring and the orientation of the methoxy and N-amino groups would provide fundamental insights into its structure and reactivity.
Computational Modeling: Density functional theory (DFT) calculations could be employed to predict the compound's electronic structure, spectroscopic properties, and reaction mechanisms, guiding experimental work.
Application-Driven Research:
Screening for Biological Activity: Once synthesized, this compound should be screened for a wide range of biological activities, including but not limited to its potential as a central nervous system (CNS) agent, an antimicrobial, or an enzyme inhibitor.
Use as a Synthetic Building Block: The N-amino group could serve as a handle for further functionalization, opening up possibilities for the creation of novel libraries of compounds for high-throughput screening in drug discovery programs.
The following table outlines the key areas for future research and the potential impact of these investigations.
| Research Area | Focus | Potential Impact |
| Synthesis | Development of a reliable and scalable synthetic route to this compound. | Enable all future chemical and biological studies of the compound. |
| Characterization | Full spectroscopic and physicochemical characterization. | Establish a foundational understanding of the molecule's properties. |
| Mechanistic Studies | Investigation of reactivity, conformational analysis, and computational modeling. | Elucidate the fundamental chemical behavior and guide further synthetic modifications. |
| Applications | Screening for biological activity and use as a scaffold in medicinal chemistry. | Discover new therapeutic agents or valuable research tools. |
Q & A
Basic: What analytical methods are recommended for characterizing 4-Methoxypiperidin-1-amine and its derivatives?
Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for characterizing this compound derivatives. For example, a validated protocol uses a Newcrom R1 HPLC column with a mobile phase comprising acetonitrile (MeCN), water, and phosphoric acid. To ensure compatibility with mass spectrometry (MS), phosphoric acid can be replaced with formic acid . Key parameters include:
| Parameter | Specification |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | MeCN:Water:Phosphoric Acid (optimized ratio) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis or MS (after acid substitution) |
This method effectively resolves structurally similar amines and validates purity (>98% via HPLC) .
Basic: How can researchers optimize synthetic routes for this compound?
Answer:
Synthetic optimization involves selecting appropriate precursors and reaction conditions. For example, derivatives like N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine (C₂₀H₂₆N₂O) are synthesized via nucleophilic substitution or reductive amination. Key steps include:
Precursor Selection : Use 4-methoxyphenyl ethylamine and piperidin-4-amine intermediates.
Reaction Conditions : Employ alkaline conditions for substitution reactions or hydrogenation for reductive steps.
Purification : Column chromatography or recrystallization ensures high purity (>98%) .
Validate each step using spectroscopic techniques (NMR, FT-IR) and chromatographic purity checks.
Advanced: How do environmental factors (e.g., pH, temperature) influence the stability of this compound in solution?
Answer:
Stability studies should assess degradation under varying pH (2–12) and temperature (25–60°C). For instance:
- Acidic Conditions : Protonation of the amine group may increase solubility but accelerate hydrolysis.
- Oxidative Stress : Trace metal ions in solvents can catalyze degradation; use chelating agents like EDTA to mitigate this.
- Thermal Stability : Accelerated stability testing (40°C/75% RH) over 4 weeks can model long-term storage.
Monitor degradation products via LC-MS and quantify using validated HPLC methods .
Advanced: How can researchers resolve contradictions in reported LogP values for this compound derivatives?
Answer:
Discrepancies in LogP values (e.g., 1.86 vs. alternative reports) arise from measurement techniques (shake-flask vs. computational). To resolve:
Experimental Validation : Use the shake-flask method with octanol/water partitioning under controlled pH.
Computational Cross-Check : Compare results from software (e.g., ACD/Labs, ChemAxon) with experimental data.
Structural Factors : Account for substituent effects (e.g., methoxy groups reduce LogP by increasing polarity) .
Publish detailed experimental conditions (solvent purity, temperature) to enable reproducibility.
Advanced: What strategies are effective for studying the structural conformation of this compound derivatives?
Answer:
X-ray crystallography is the gold standard for structural elucidation. For example, pyrimidine derivatives (e.g., 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are analyzed by:
Crystal Growth : Use slow evaporation in polar solvents (ethanol/water).
Data Collection : Employ Cu-Kα radiation (λ = 1.5418 Å) for single-crystal diffraction.
Refinement : Software like SHELXL refines bond lengths and angles to confirm chair/boat conformations in piperidine rings .
Complement with DFT calculations to model electronic effects and predict reactivity.
Basic: What are the key considerations for designing biological activity assays involving this compound?
Answer:
Target Selection : Prioritize receptors/enzymes with known amine interactions (e.g., GPCRs, monoamine oxidases).
Dose-Response Curves : Use IC₅₀/EC₅₀ values derived from 8–12 concentration points.
Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
Data Triangulation : Combine assays (e.g., fluorescence polarization, SPR) to validate binding .
Report results with SEM/CI and statistical tests (ANOVA, t-test).
Advanced: How can researchers address solvent degradation in studies involving this compound?
Answer:
Heterocyclic amines like this compound degrade via oxidation or hydrolysis. Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
